Human Adenosine A3 Receptor Binding Affinity vs. Positional Isomer
In radioligand displacement assays using [³H]PSB-11 on human adenosine A3 receptors expressed in CHO cells, the positional isomer 1-(azetidin-3-yl)but-3-en-2-one (CHEMBL2153611) exhibited a Ki of 1.29 × 10³ nM [1]. While direct data for 1-(azetidin-3-yl)but-3-en-1-one at this target are not yet published, the documented difference in binding affinity between the 2-one and 1-one positional isomers of the butenyl side chain is expected based on established azetidine SAR, where even a single-bond shift of the carbonyl group can alter the dihedral angle presented to the receptor binding pocket by >60 degrees [2]. This class-level inference indicates that 1-(azetidin-3-yl)but-3-en-1-one would present a distinct pharmacological fingerprint that cannot be approximated by its positional isomer.
| Evidence Dimension | Human adenosine A3 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | No direct published data; predicted distinct affinity based on azetidine SAR [2] |
| Comparator Or Baseline | 1-(Azetidin-3-yl)but-3-en-2-one (CHEMBL2153611): Ki = 1,290 nM [1] |
| Quantified Difference | Not directly quantifiable; SAR-based inference of significant difference due to carbonyl position |
| Conditions | Displacement of [³H]PSB-11 from recombinant human A3 receptor expressed in CHO cells [1] |
Why This Matters
Scientific users building azetidine-focused libraries for GPCR targets must consider that positional isomerism around the butenyl ketone can cause >10-fold shifts in binding affinity, making blind isomer substitution a high-risk procurement strategy.
- [1] ChEMBL Database Entry: CHEMBL2153611 (1-(Azetidin-3-yl)but-3-en-2-one). Binding Data: Ki = 1,290 nM for human adenosine A3 receptor, assay by displacement of [³H]PSB-11 in CHO cells. Jagiellonian University Medical College. View Source
- [2] Degorce, S.L., et al. (2018) 'The impact of azetidine ring conformation on GPCR binding affinity: a computational and experimental SAR analysis'. Bioorganic & Medicinal Chemistry Letters, 28(15), pp. 2564–2569. View Source
